molecular formula C18H21F2N3 B11455454 N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine

N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B11455454
M. Wt: 317.4 g/mol
InChI Key: GIPRSYKOUCLFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, difluoromethyl precursors, and 4-methylphenyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities. Research could focus on its efficacy, mechanism of action, and potential side effects.

Industry

Industrially, this compound could be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine might include other pyrimidine derivatives with different substituents. Examples include:

  • 4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • N-cyclohexyl-4-(trifluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties

Properties

Molecular Formula

C18H21F2N3

Molecular Weight

317.4 g/mol

IUPAC Name

N-cyclohexyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C18H21F2N3/c1-12-7-9-13(10-8-12)15-11-16(17(19)20)23-18(22-15)21-14-5-3-2-4-6-14/h7-11,14,17H,2-6H2,1H3,(H,21,22,23)

InChI Key

GIPRSYKOUCLFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NC3CCCCC3)C(F)F

Origin of Product

United States

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